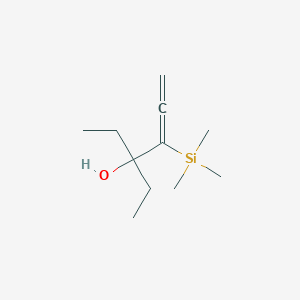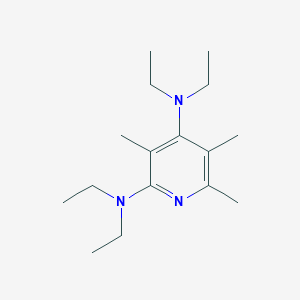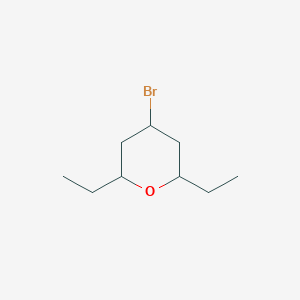
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a phenylprop-2-enamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with morpholine and phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-chlorophenyl)methyl]-4-(morpholin-4-yl)aniline
- N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide
- N-[(4-chlorophenyl)(morpholin-4-yl)methyl]acetamide
Uniqueness
Compared to these similar compounds, N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide stands out due to its unique structural features and the specific combination of functional groups
Eigenschaften
CAS-Nummer |
89816-07-9 |
|---|---|
Molekularformel |
C19H19ClN2O2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-morpholin-4-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-6-8-17(9-7-16)21-19(23)14-18(15-4-2-1-3-5-15)22-10-12-24-13-11-22/h1-9,14H,10-13H2,(H,21,23) |
InChI-Schlüssel |
FPTMODNMOZWGJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)


![10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14393115.png)

![Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14393133.png)
![Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate](/img/structure/B14393136.png)


![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)



